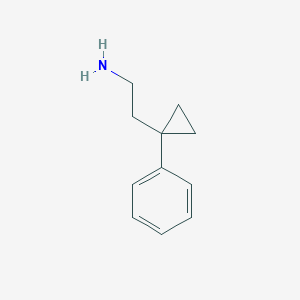

2-(1-Phenylcyclopropyl)ethan-1-amine

Description

Overview of Cyclopropylamine (B47189) Scaffolds in Advanced Organic Synthesis

Cyclopropylamines are a subclass of organic compounds that feature an amino group attached to a cyclopropane (B1198618) ring. nih.gov This structural combination confers both high reactivity and conformational rigidity, making them valuable building blocks in organic synthesis and medicinal chemistry. longdom.org The inherent strain of the three-membered cyclopropane ring, with bond angles compressed to approximately 60°, significantly enhances the molecule's reactivity and allows for a variety of chemical transformations. longdom.org

The unique electronic and steric properties of cyclopropylamines, coupled with the presence of a donor nitrogen atom, make them important synthetic intermediates. nih.gov They readily participate in substitution, addition, and polymerization reactions. longdom.org Consequently, a multitude of synthetic methods have been developed for their preparation, including adaptations of classical cyclopropanation reactions and more recent methods like the Kulinkovich reaction applied to amides and nitriles. nih.gov

The versatility of the cyclopropylamine scaffold has led to its incorporation in a wide range of applications, from the development of novel therapeutic agents to the creation of advanced materials. longdom.org Their rigid structure is particularly useful in drug design for creating therapeutic agents with improved selectivity and metabolic stability. nih.gov

Table 1: Applications of Cyclopropylamine Scaffolds

| Field | Application |

|---|---|

| Pharmaceuticals | Serve as precursors and key structural motifs in various drugs, including antidepressants (specifically Monoamine Oxidase Inhibitors) and antiviral agents. longdom.org |

| Agrochemicals | Used in the formulation of herbicides, fungicides, and insecticides due to their chemical reactivity, which facilitates stable and biologically active compounds. longdom.org |

| Material Science | Employed in the synthesis of specialty polymers and coatings. The rigidity of the cyclopropane ring contributes to materials with exceptional mechanical and thermal properties. longdom.org |

| Chemical Synthesis | Act as versatile intermediates for producing fine chemicals, dyes, and fragrances, and are used in academic research to study the reactivity of strained molecules. nih.govlongdom.org |

Significance of the 1-Phenylcyclopropyl Moiety in Chemical Research

The 1-phenylcyclopropyl moiety is a structural unit where a phenyl group is directly attached to a cyclopropane ring. This arrangement creates a rigid molecular scaffold with distinct electronic and conformational properties that are of significant interest in chemical and pharmaceutical research. nih.gov The defined conformation and strong C-H bonds of the cyclopropane ring can contribute to a range of desirable properties in larger molecules, including enhanced biological potency, increased metabolic stability, and improved permeability across biological membranes. nih.gov

The combination of the small, strained ring with an aromatic fragment is particularly attractive for medicinal chemists. nih.gov Research has shown that incorporating this moiety can lead to compounds with high affinity and selectivity for biological targets. For instance, a series of 1-phenyl-2-cyclopropylmethylamines demonstrated high affinity for sigma receptor subtypes, which are involved in various central nervous system functions. nih.gov Furthermore, derivatives of 1-phenylcyclopropane carboxamide have been synthesized and shown to possess antiproliferative effects, highlighting the potential of this scaffold in developing new anticancer agents. nih.gov The synthesis of such compounds often involves the cyclopropanation of phenyl-substituted precursors. nih.gov

Table 2: Research on Compounds with the 1-Phenylcyclopropyl Moiety

| Compound Class | Area of Research | Key Findings |

|---|---|---|

| 1-Phenyl-2-cyclopropylmethylamines | Sigma Receptor Ligands | Compounds showed high affinity and selectivity for sigma-1 and sigma-2 receptor subtypes. nih.gov |

| 1-Phenylcyclopropane Carboxamides | Anticancer Agents | Derivatives exhibited effective inhibition on the proliferation of a human myeloid leukemia cell line. nih.gov |

Positioning of 2-(1-Phenylcyclopropyl)ethan-1-amine within Amine Chemistry Research

This compound, with the molecular formula C₁₁H₁₅N, integrates the key structural features discussed previously: a cyclopropylamine and a 1-phenylcyclopropyl group. uni.lu Its structure consists of a phenyl-substituted cyclopropane ring attached to an ethylamine (B1201723) side chain. As a primary amine, it serves as a versatile chemical building block, allowing for a wide range of synthetic modifications through reactions involving its nucleophilic nitrogen atom. longdom.org

This compound belongs to the broader class of phenethylamines, a well-known structural motif found in numerous naturally occurring compounds and synthetic drugs that act on the central nervous system. nih.gov The 2-phenethylamine framework is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which are crucial neurotransmitters. nih.gov The introduction of the cyclopropyl (B3062369) ring into the phenethylamine (B48288) scaffold, as seen in this compound, imparts conformational constraint. This rigidity can be a strategic element in drug design to enhance binding affinity and selectivity for specific receptors. Related structures, such as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, have been investigated for potential antidepressant activity by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin. nih.gov

The unique combination of a rigid, phenyl-substituted cyclopropane core with a flexible ethylamine chain positions this compound as a compound of interest for further exploration in synthetic methodologies and medicinal chemistry research.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2094829-90-8 (for hydrochloride salt) bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅N uni.lu |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 2-(1-phenylcyclopropyl)ethanamine uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2-(1-phenylcyclopropyl)ethanamine |

InChI |

InChI=1S/C11H15N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 |

InChI Key |

JOJBLWZUHONAFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCN)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Phenylcyclopropyl Ethan 1 Amine and Its Analogues

Targeted Synthesis of 2-(1-Phenylcyclopropyl)ethan-1-amine

The targeted synthesis of this compound can be achieved through a multi-step sequence that first establishes the 1-phenylcyclopropane core, followed by the elaboration of the ethanamine side chain.

Key Step Reactions and Sequences

A plausible and efficient route to the target molecule begins with commercially available 2-phenylacetonitrile (B1602554). The key steps involve the formation of the cyclopropane (B1198618) ring and the subsequent reduction of a nitrile group to the primary amine.

One established method for the cyclopropanation of 2-phenylacetonitrile involves α-alkylation with 1,2-dibromoethane (B42909) using a base such as sodium hydroxide (B78521) in an aqueous medium. nih.gov This reaction directly forms the 1-phenylcyclopropane-1-carbonitrile intermediate. The subsequent and final step is the reduction of the nitrile to the primary amine. This transformation can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, which cleanly converts the cyano group into an aminomethyl group, yielding this compound. libretexts.org

An alternative sequence could involve the hydrolysis of the 1-phenylcyclopropane-1-carbonitrile intermediate to 1-phenylcyclopropane carboxylic acid. nih.gov This acid can then be converted to the corresponding amide, which is subsequently reduced by LiAlH₄ to furnish the target primary amine. libretexts.org

Precursor Derivatization Strategies

Precursor derivatization is a key strategy for synthesizing analogues or for facilitating the introduction of the amine functionality. Starting from a common precursor like 1-phenylcyclopropane carboxylic acid, various classical amine synthesis routes can be employed.

Curtius Rearrangement: This method involves the conversion of the carboxylic acid to an acyl azide (B81097), typically via the corresponding acid chloride. The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which can be hydrolyzed under acidic or basic conditions to yield the primary amine. This method is particularly useful for producing cyclopropylamines directly attached to the ring. acs.org

Hofmann Rearrangement: In this alternative, a primary amide derived from the carboxylic acid precursor is treated with a halogen (e.g., bromine) and a strong base. The resulting intermediate undergoes rearrangement to an isocyanate, which is then hydrolyzed to the primary amine. libretexts.org

Nitrile Reduction: As described in the targeted synthesis, the nitrile group is a versatile precursor. Its reduction is a highly reliable method for obtaining primary amines. libretexts.org

Stereoselective Synthesis of Phenylcyclopropylamine Derivatives

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant challenge due to the strained nature of the three-membered ring. Advanced methodologies have been developed to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Diastereoselective Approaches

Diastereoselectivity in cyclopropane synthesis often focuses on controlling the cis/trans relationship between substituents. Several powerful methods have been established to achieve high diastereoselectivity.

A recently developed electrochemical approach allows for the coupling of unactivated alkenes with carbon pronucleophiles, proceeding with high diastereoselectivity. nih.govresearchgate.net Another strategy involves the iridium-catalyzed C-H borylation of an N-cyclopropylpivalamide, which proceeds with cis selectivity. A subsequent Suzuki-Miyaura coupling can then be performed under conditions that either retain the stereochemistry or allow for epimerization, providing access to either the cis or trans 2-arylcyclopropylamine isomer by simply changing the reaction atmosphere from oxygen to nitrogen. nih.govelsevierpure.com The synthesis of trans-2-substituted cyclopropylamines can also be achieved with high diastereoselectivity from α-chloroaldehydes by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure. researchgate.net

| Method | Key Reagents/Catalyst | Substrates | Selectivity | Reference |

|---|---|---|---|---|

| Electrochemical Cyclopropanation | Thianthrene (TT), Electrolysis | Alkenes, Methylene (B1212753) Pronucleophiles | High Diastereoselectivity | nih.govresearchgate.net |

| Stereodivergent C-H Borylation/Coupling | Ir-catalyst (Borylation), PdCl₂(dppf) (Coupling) | N-cyclopropylpivalamide, Aryl Halides | cis or trans (atmosphere dependent) | nih.govelsevierpure.com |

| Zinc Homoenolate Trapping | Zinc, Amine | α-Chloroaldehydes | High trans-selectivity | researchgate.net |

Enantioselective Control in Cyclopropanation and Amination

Enantioselective synthesis is critical for producing specific, single-enantiomer cyclopropylamines. This is often achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.

One powerful approach is the catalytic asymmetric carbometalation of cyclopropenes. This is followed by an electrophilic amination reaction to produce diastereomerically pure and enantiomerically enriched cyclopropylamine (B47189) derivatives. nih.gov Copper-catalyzed three-component reactions have also emerged as a potent tool. For instance, a Cu-catalyzed cyclopropene (B1174273) alkenylamination using a commercial bisphosphine ligand delivers poly-substituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity. rsc.org Furthermore, asymmetric photocycloadditions of cyclopropylamines with olefins, facilitated by a dual catalyst system involving a photoredox catalyst and a chiral phosphoric acid, can produce valuable cyclopentylamines with high enantiomeric excess and diastereomeric ratios. rsc.orgnih.gov

| Method | Catalyst System | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Carbometalation/Amination | Chiral Ligand/Metal Complex | Cyclopropene functionalization | High | nih.gov |

| Cu-Catalyzed Alkenylamination | Cu(I) / Chiral Bisphosphine Ligand | Three-component cyclopropene reaction | Exceptionally High | rsc.org |

| Asymmetric Photocycloaddition | DPZ (photocatalyst) + Chiral Phosphoric Acid | [3+2] cycloaddition of cyclopropylamines | High | nih.gov |

Innovative Approaches for Primary Amine Synthesis Relevant to the Ethanamine Moiety

The synthesis of the primary amine group is a cornerstone of organic chemistry. While classical methods are reliable, innovative approaches offer milder conditions, broader substrate scope, and improved efficiency, which are relevant for the final step in synthesizing this compound from its corresponding aldehyde or ketone precursor.

Reductive amination of an aldehyde (e.g., 1-phenylcyclopropaneacetaldehyde) with ammonia (B1221849) is the most direct method to form the ethanamine moiety. libretexts.orgorgoreview.com Modern catalytic systems have greatly improved this transformation. An iron-based catalyst system, for example, allows for the reductive amination of a wide range of aldehydes and ketones using aqueous ammonia and hydrogen gas, demonstrating excellent functional group tolerance. nih.gov Similarly, an in-situ generated amorphous cobalt catalyst also facilitates this reaction under mild conditions (80 °C, 1–10 bar H₂). acs.org These catalytic methods avoid the need for stoichiometric hydride reagents and offer more sustainable routes. organic-chemistry.org

The Gabriel synthesis is a classic and robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination. wikipedia.orglibretexts.orgbyjus.comnrochemistry.comchemistrysteps.com This method involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine using hydrazine (B178648) (the Ing-Manske procedure) or acid hydrolysis. wikipedia.orgchemistrysteps.com This would be applicable to a precursor like 1-(2-bromoethyl)-1-phenylcyclopropane.

| Method | Precursor Type | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Reductive Amination | Aldehyde/Ketone | NH₃, H₂, Fe or Co catalyst | High atom economy, broad scope, mild conditions | nih.govacs.org |

| Gabriel Synthesis | Alkyl Halide | Potassium phthalimide, then Hydrazine | Avoids over-alkylation, produces pure primary amine | wikipedia.orgchemistrysteps.com |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | High-yielding, common transformation | libretexts.orglibretexts.org |

Reductive Amination Techniques

Reductive amination stands as a cornerstone for the synthesis of amines, including cyclopropylamine derivatives. wikipedia.org This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgchempedia.info For the synthesis of this compound, a suitable precursor would be 2-(1-phenylcyclopropyl)acetaldehyde or 1-phenylcyclopropyl methyl ketone.

The direct reductive amination process combines the carbonyl compound, the amine (or ammonia source), and a reducing agent in a single pot. wikipedia.org Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity. organic-chemistry.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely employed method. wikipedia.org

Recent advancements have focused on developing milder and more selective reaction conditions. For instance, the use of α-picoline-borane as a reducing agent in the presence of acetic acid has enabled successful reductive aminations in environmentally benign solvents like water or even under neat conditions. organic-chemistry.org Furthermore, biocatalytic approaches using imine reductases (IREDs) and reductive aminases (RedAms) are gaining traction for asymmetric reductive amination, offering high enantioselectivity in the synthesis of chiral amines. researchgate.net

| Precursor | Amine Source | Reducing Agent/Catalyst | Key Features |

| 2-(1-phenylcyclopropyl)acetaldehyde | Ammonia | Sodium cyanoborohydride | Standard, effective method. longdom.org |

| 1-Phenylcyclopropyl methyl ketone | Ammonium (B1175870) formate | Cp*Ir complexes | Transfer hydrogenation conditions. organic-chemistry.org |

| Aldehydes/Ketones | Amines | α-Picoline-borane/AcOH | Can be performed in water or neat. organic-chemistry.org |

| Prochiral carbonyl compounds | Amines | Imine Reductases (IREDs) | High enantioselectivity for chiral amines. researchgate.net |

Cyclization and Amination Processes

The construction of the cyclopropylamine motif can be achieved through various strategies that involve cyclization followed by or concurrent with amination. A classical approach involves the cyclopropanation of an alkene followed by functional group manipulation to introduce the amine. longdom.org

One common pathway is the reaction of halogenated cyclopropanes, such as cyclopropyl (B3062369) chloride, with ammonia or amines to yield the corresponding cyclopropylamine. longdom.org Another route involves the amination of cyclopropanol (B106826) using ammonia or amine derivatives, often in the presence of a catalyst, providing an efficient and scalable method. longdom.org

More intricate cascade reactions have also been developed. For example, a one-step amination–cyclization cascade has been reported for the synthesis of N-substituted iminosugars from iodo-sugars, showcasing the potential for complex molecule synthesis in a single, efficient step. nih.gov Similarly, intramolecular cyclopropanation of N-allylamino acid dimethylamides mediated by Ti(II) has been used to synthesize bicyclic cyclopropylamines. acs.org The Hofmann rearrangement of cyclopropanecarboxamide, derived from cyclopropanecarboxylic acid, is another established method for producing cyclopropylamine. google.comresearchgate.net

| Starting Material | Key Reagents/Steps | Product Type |

| Halogenated cyclopropane | Ammonia or amine | Primary, secondary, or tertiary cyclopropylamine |

| Cyclopropanol | Ammonia or amine derivative, catalyst | Primary, secondary, or tertiary cyclopropylamine |

| Iodo-sugars | Functionalized amines | N-substituted iminosugars |

| N-Allylamino acid dimethylamides | Ti(II) | Bicyclic cyclopropylamines |

| γ-Butyrolactone | Multiple steps including Hofmann degradation | Cyclopropylamine |

Electrochemical Methods in Cyclopropylamine Preparation

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering reagent-free redox reactions. gre.ac.uk In the context of cyclopropylamine synthesis, electrochemical methods provide novel pathways.

One such method is the electro-induced Hofmann rearrangement of cyclopropyl amides. In an undivided cell under galvanostatic conditions, a range of cyclopropyl amides can be converted into their corresponding amines. researchgate.net This technique offers a practical alternative to traditional chemical methods for accessing cyclopropylamines. researchgate.net

Electrochemical methods can also be employed for the construction of precursors to cyclopropylamines or for the modification of cyclopropylamine derivatives. For instance, the electrochemical synthesis of 1,1′-binaphthalene-2,2′-diamines via anodic dehydrogenative homo-coupling of 2-naphthylamines demonstrates the power of electrosynthesis in C-N bond formation. mdpi.com While not directly producing this compound, these methods highlight the potential of electrochemistry in amine synthesis. mdpi.comresearchgate.net

| Substrate | Electrochemical Method | Product | Key Advantage |

| Cyclopropyl amides | Electro-induced Hofmann rearrangement | Cyclopropylamines | Practical and complementary to existing methods. researchgate.net |

| 2-Naphthylamines | Anodic dehydrogenative homo-coupling | 1,1′-Binaphthalene-2,2′-diamines | Green, transition-metal-free synthesis. mdpi.com |

| Vinyl azides and benzyl (B1604629) amines | Electrochemically induced cyclization | Imidazoles | Avoids transition metals and oxidants. researchgate.net |

Metal-Catalyzed Synthetic Pathways for Cyclopropylamine Derivatives

Metal-catalyzed reactions are indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules, including cyclopropylamine derivatives. nih.gov

Transition Metal Catalysis in C-N Bond Formation

The formation of the C-N bond is a critical step in the synthesis of many nitrogen-containing compounds. nih.gov Transition-metal catalysis has revolutionized this field, providing powerful tools for creating these bonds with high efficiency and selectivity. nih.govrsc.org

For the synthesis of cyclopropylamine derivatives, transition-metal-catalyzed cross-coupling reactions can be employed to install the amine group onto a pre-formed cyclopropane ring. nih.gov For instance, cyclopropyl halides can act as electrophiles in coupling reactions with nitrogen nucleophiles. nih.gov

Direct C-H amination, a more atom-economical approach, has also been developed. nih.gov This method involves the direct functionalization of a C-H bond with an amino group, often using organic azides as the nitrogen source. nih.gov Rhodium and iridium catalysts have been shown to be effective for the direct C(sp²)-H amination of various substrates. nih.gov While direct C(sp³)-H amination of a cyclopropane ring is challenging, a phosphine-catalyzed formal tertiary C(sp³)-H amination of cyclopropanes has been reported, offering a transition-metal-free alternative. nih.gov

| Reaction Type | Catalyst | Substrates | Key Features |

| Cross-coupling | Palladium, Copper | Cyclopropyl halides, Amines | Established method for C-N bond formation. nih.gov |

| Direct C-H Amination | Rhodium, Iridium | Arenes, Organic azides | Atom-economical, avoids pre-functionalization. nih.gov |

| Formal C(sp³)-H Amination | Phosphine | Cyclopropanes, N-heterocycles | Transition-metal-free, excellent regioselectivity. nih.gov |

Chemo- and Regioselectivity in Metal-Mediated Cyclopropanations

Metal-mediated cyclopropanation reactions are a cornerstone for the synthesis of the cyclopropane ring. unl.pt Achieving high chemo- and regioselectivity is crucial, especially when dealing with polyfunctional molecules.

Transition metal catalysts, particularly those based on cobalt, can exhibit high regioselectivity in Simmons-Smith-type cyclopropanations of polyalkenes. nih.govrsc.org This selectivity is often governed by the steric properties of the alkene, allowing for the preferential cyclopropanation of less hindered double bonds. nih.govrsc.org For example, in substrates containing both a terminal and an internal double bond, a cobalt-pyridine-diimine catalyst can selectively cyclopropanate the terminal alkene. nih.govrsc.orgresearchgate.net

Furthermore, directing groups can play a significant role in controlling the regioselectivity of cyclopropanation reactions. Hydroxyl groups, for instance, can direct the Simmons-Smith reagent to a neighboring double bond. unl.pt However, certain transition metal catalysts can override these directing effects, targeting the sterically least hindered alkene instead. nih.gov This ability to tune the selectivity based on the choice of catalyst provides a powerful tool for the synthesis of complex cyclopropane-containing molecules.

| Catalyst System | Substrate Type | Selectivity Principle |

| [ⁱ-PrPDI]CoBr₂ / CH₂Br₂ / Zn | Polyalkenes | Steric hindrance (monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted). nih.govrsc.org |

| Zinc carbenoid (Simmons-Smith) | Allylic alcohols | Hydroxyl group direction. unl.pt |

| Cobalt catalyst | Terpenes with directing groups | Overrides directing group effect, targets less hindered alkene. nih.gov |

Mechanistic Investigations and Chemical Reactivity of 2 1 Phenylcyclopropyl Ethan 1 Amine Systems

Strain-Induced Reactivity of the Cyclopropane (B1198618) Ring in 2-(1-Phenylcyclopropyl)ethan-1-amine

The cyclopropane ring in this compound is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain makes the ring susceptible to cleavage under various conditions, serving as a driving force for its reactivity. The presence of a phenyl group and an ethylamine (B1201723) substituent further influences the electronic properties and, consequently, the reactivity of the cyclopropane system.

Ring-Opening Reactions and Pathways

The high ring strain of the cyclopropane moiety in this compound makes it prone to ring-opening reactions, which can be initiated by electrophilic attack, particularly under acidic conditions. While direct studies on this specific molecule are limited, the behavior of analogous compounds, such as trans-2-phenylcyclopropylamine, provides valuable insights. In the presence of a strong acid, the primary amine is protonated to form an ammonium (B1175870) ion. This electron-withdrawing group is predicted to weaken the distal carbon-carbon bond of the cyclopropane ring (the bond furthest from the substituent). nih.gov

This weakening facilitates the cleavage of the C-C bond, leading to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the phenyl group. The subsequent reaction pathway would then depend on the reaction conditions and the presence of nucleophiles. For instance, in the presence of a nucleophile, a 1,3-addition product can be formed. It is important to note that with donor-acceptor cyclopropanes, ring opening typically proceeds via heterolysis of a vicinal bond to form a zwitterionic species. nih.gov

| Reactant | Conditions | Key Intermediates | Product Type |

| Donor-acceptor cyclopropane | Lewis Acid | Zwitterionic species | Addition product |

| trans-2-Phenylcyclopropylamine HCl | Superacid | Ammonium-carbenium dication | Ring-opened addition product |

Electrophilic and Nucleophilic Activations of the Cyclopropane System

Electrophilic Activation: The cyclopropane ring, possessing partial double-bond character, can be activated by electrophiles. In the context of this compound, electrophilic attack is a key step in initiating ring-opening reactions. Protonation of the amine group, as mentioned, is a form of electrophilic activation that polarizes the cyclopropane ring. Other electrophiles can also attack the ring, with the regioselectivity of the attack being influenced by the electronic effects of the phenyl and ethylamine substituents. The phenyl group can stabilize an adjacent positive charge through resonance, which would favor cleavage of the bond between the phenyl-substituted carbon and one of the other ring carbons.

Nucleophilic Activation: Direct nucleophilic attack on an unsubstituted cyclopropane ring is generally difficult due to its non-polar nature and steric hindrance. However, in appropriately substituted cyclopropanes, nucleophilic ring-opening can occur. For this compound, nucleophilic attack on the cyclopropane ring itself is less likely without prior activation. However, intramolecular nucleophilic attack by the amine group, or reactions involving external nucleophiles after the ring has been opened by an electrophile, are plausible pathways. The reactivity of electrophilic cyclopropanes is significantly enhanced by the presence of electron-accepting groups, which polarize the C1-C2 bond and direct nucleophilic attack. nih.gov

Reactions at the Primary Amine Functional Group

The primary amine in this compound is a key site of reactivity, capable of participating in a range of nucleophilic reactions.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the amine can be influenced by steric hindrance from the adjacent cyclopropyl (B3062369) group and the phenyl ring. However, the ethyl spacer between the cyclopropane and the amine likely mitigates some of this steric bulk. The basicity of the amine also plays a role in its nucleophilicity.

Alkylation, Acylation, and Derivatization Reactions

Alkylation: The primary amine can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism. However, direct alkylation of primary amines can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. masterorganicchemistry.com

Acylation: Acylation of the primary amine with acyl chlorides or anhydrides is a common and efficient way to form amides. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uk This is a reliable method for producing a wide range of derivatives.

Derivatization: A variety of other derivatization reactions can be performed at the primary amine. For example, reaction with aldehydes or ketones can form imines (Schiff bases), which can be further reduced to secondary amines. Derivatization is often employed to enhance the analytical properties of amines or to install functional groups for further synthetic transformations. iu.eduresearchgate.net

| Reaction Type | Electrophile | Functional Group Formed |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Acylation | Acyl chloride | Amide |

| Imine Formation | Aldehyde/Ketone | Imine |

Oxidative Transformations and Mechanistic Pathways

The oxidation of this compound can occur at either the amine functionality or potentially involve the cyclopropane ring, particularly in metabolic contexts.

The chemical oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can potentially convert the primary amine to a nitro group, though this often proceeds through intermediate nitroso and hydroxylamine (B1172632) species. mdpi.com More controlled oxidation could lead to the formation of an oxime or, if the cyclopropane ring were to open, other degradation products.

Metabolic oxidation, often catalyzed by cytochrome P450 enzymes, is a key pathway for the biotransformation of many amine-containing drugs. For primary amines, this can involve N-dealkylation (if N-substituted), oxidative deamination to form a ketone or aldehyde, or N-oxidation to form hydroxylamines and nitroso compounds. Given the structure of this compound, oxidative deamination would likely lead to the formation of 1-phenylcyclopropyl-2-propanone. The metabolic fate of the cyclopropane ring itself is less predictable but could involve oxidative cleavage. For instance, the metabolic oxidation of an ethynyl (B1212043) group in a related biphenyl (B1667301) structure leads to extensive oxidation and cleavage of the alkyne moiety. nih.govnih.gov

| Oxidation Type | Potential Products |

| Chemical Oxidation | Nitro derivative, Oxime, Ring-opened products |

| Metabolic Oxidation | 1-Phenylcyclopropyl-2-propanone (from deamination), Hydroxylamine, Nitroso derivative |

Electrochemical Oxidative Ring-Opening Reactions

The cyclopropane ring, particularly when activated by adjacent functional groups, is susceptible to ring-opening reactions under various conditions. Electrochemical oxidation represents a valuable method for initiating such transformations, often proceeding through radical cation intermediates. The electrochemical behavior of aliphatic amines typically begins with a one-electron oxidation of the nitrogen atom's lone pair to form a radical cation. mdpi.com This intermediate can then undergo further reactions, including deprotonation to yield a radical at the α-carbon. mdpi.com

In systems related to this compound, such as cyclopropylamides, electrochemical methods have been effectively used to induce oxidative ring-opening. nih.govorganic-chemistry.org These reactions proceed without the need for external chemical oxidants and exhibit good tolerance for various functional groups. organic-chemistry.org The proposed mechanism involves the generation of an N-centered radical via electrolysis, which subsequently triggers the opening of the strained cyclopropane ring to form an alkyl radical. This intermediate can then participate in further reactions, such as intramolecular cyclization. organic-chemistry.org

Studies on the closely related compound, trans-2-phenylcyclopropylamine hydrochloride, using superacids have provided significant insights into the mechanism of ring cleavage. nih.gov In this case, electrophilic ring-opening occurs specifically at the distal C2-C3 bond of the cyclopropane ring. nih.gov This regioselectivity is attributed to the potent sigma-withdrawing effect of the ammonium group, which weakens the distal bond. nih.gov The reaction is thought to proceed through the formation of a 1,3-dication intermediate following protonation of the cyclopropane ring, which then undergoes a Friedel-Crafts reaction with a suitable nucleophile like benzene. nih.gov This contrasts with cyclopropanes bearing π-acceptor groups, which typically undergo cleavage of the vicinal (C1-C2) bond. nih.gov

| Compound Class | Reaction Conditions | Proposed Intermediate | Site of Ring Cleavage | Product Type |

| Cyclopropylamides | Electrochemical Oxidation | N-centered radical, Alkyl radical | C-C bond cleavage | 1,3-Oxazines (with alcohols) organic-chemistry.org |

| trans-2-Phenylcyclopropylamine | Superacid (CF₃SO₃H) | 1,3-Dication | Distal (C2-C3) bond | Friedel-Crafts addition product nih.gov |

Oxidative Addition Mechanisms

Oxidative addition is a fundamental class of reactions in organometallic chemistry where a metal complex adds a substrate, leading to an increase in both the formal oxidation state and the coordination number of the metal center. wikipedia.org This process is a crucial step in many catalytic cycles. wikipedia.org For an oxidative addition to occur, the metal complex typically requires a vacant coordination site, making it common for four- and five-coordinate complexes. wikipedia.orgumb.edu

Several mechanisms for oxidative addition have been identified, depending on the nature of the metal center and the substrate:

Concerted Pathway: This mechanism is common for the addition of non-polar substrates like H₂, C-H, and Si-H bonds. It involves a three-centered transition state where the substrate bond is broken as two new bonds to the metal are formed simultaneously. wikipedia.orglibretexts.org

SN2-Type Mechanism: This pathway involves a nucleophilic attack by the metal center on an electrophilic substrate, such as an alkyl halide. It is a stepwise process that often results in the inversion of stereochemistry at the carbon center. umb.edulibretexts.org

Ionic Mechanism: In this mechanism, the substrate dissociates into ions in solution before interacting with the metal center. The metal complex is then sequentially attacked by the resulting cation and anion (or vice versa). wikipedia.orgumb.edu

Radical Mechanism: Some oxidative additions can proceed through a radical chain or non-chain process, particularly for substrates that can form stable radicals. umb.edu

The amine functionality in this compound presents a potential site for oxidative addition reactions. The N-H bonds of amines can add to late transition metals, often via a protonative mechanism that involves a cyclic transition state with several amine molecules. wikipedia.org In such a process, the metal would insert into the N-H bond, resulting in the formation of new metal-hydride and metal-amido bonds. While specific studies on the oxidative addition of this compound are not prevalent, the reactivity of its primary amine group makes it a plausible substrate for such transformations in the presence of suitable transition metal complexes.

Isomerization Phenomena and Stereochemical Stability

Cis/Trans-Isomerization Studies

While the specific molecule this compound, with both the phenyl and ethanamine groups attached to the same carbon (C1), does not exhibit cis/trans isomerism, related 1,2-disubstituted phenylcyclopropane systems are well-studied models for stereoisomerism in this class of compounds. In these systems, the relative orientation of the phenyl group and the second substituent on the cyclopropane ring gives rise to cis and trans diastereomers.

Studies on various 2-phenylcyclopropane derivatives have consistently shown that the trans isomer is thermodynamically more stable than the cis isomer. koreascience.kr This preference is largely attributed to steric factors, as the trans configuration minimizes the steric repulsion between the bulky phenyl group and the other substituent. koreascience.kr For instance, in studies of methyl and t-butyl 2-phenylcyclopropanecarboxylates, the Lanthanide Induced Shifts (LIS) were found to be larger for the trans isomers, which is consistent with them being the sterically preferred form. koreascience.kr

The interconversion between cis and trans isomers can be investigated using techniques like NMR spectroscopy to monitor the kinetics of the thermal back-reaction from a non-equilibrium mixture, which can sometimes be generated photochemically. researchgate.net Computational studies using density functional theory (DFT) can also be employed to calculate the energy differences between isomers and the activation barriers for their interconversion. researchgate.net While some reactions may be kinetically controlled, leading to the formation of the less stable cis product, the system will typically equilibrate to the more stable trans isomer under thermodynamic control. rsc.org

| Compound System | Method of Study | Key Finding |

| 2-Phenylcyclopropanecarboxylates and Carboxamides | Lanthanide Induced Shifts (LIS) in NMR | Trans isomers exhibit larger LIS and are sterically favored. koreascience.kr |

| 4-Substituted Cyclohexane-1-amines | Transaminase-catalyzed deamination | Dynamic isomerization occurs via a ketone intermediate, favoring the thermodynamically more stable trans isomer. nih.gov |

| Platinum(II) complexes with adenine | X-ray crystallography and NMR | Reaction was kinetically controlled, yielding the less stable cis isomer as the major product, while the trans isomer was found to be more stable computationally. rsc.org |

Factors Influencing Stereochemical Integrity

The stereochemical integrity of substituted cyclopropane systems is governed by a balance of thermodynamic and kinetic factors, which can be influenced by several variables.

Thermodynamic Stability: As established, the inherent thermodynamic stability of 1,2-disubstituted phenylcyclopropanes heavily favors the trans isomer due to reduced steric strain. koreascience.kr In dynamic processes where isomerization is possible, the equilibrium state will be dominated by the trans form. nih.gov

Kinetic Control: The outcome of a chemical reaction is not always dictated by the stability of the final product. If the activation energy leading to the less stable isomer is lower, it may form preferentially as the kinetic product. An example is the synthesis of a platinum complex where the cis isomer was the major product despite the trans isomer being thermodynamically more stable. rsc.org

Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts (acids, bases, or enzymes) can significantly impact the rate of isomerization and the final stereochemical composition. For example, dynamic kinetic resolution processes often rely on catalysts to facilitate the rapid interconversion of stereoisomers, allowing the selective conversion of one isomer to enrich the other. nih.gov

Nature of Substituents: The size and electronic properties of the substituents on the cyclopropane ring influence the energy difference between the cis and trans isomers and the barrier to their interconversion. Larger, bulkier groups will lead to a stronger preference for the trans configuration.

Mechanical Forces: While less commonly considered in solution-phase chemistry, mechanical forces can also influence stereochemical stability. Studies on conjugated polymers have shown that olefinic bonds can be highly stable to cis-trans isomerization even under significant mechanical elongation, a property crucial for the development of flexible organic electronics. rsc.org

Computational Chemistry and Theoretical Studies on 2 1 Phenylcyclopropyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity descriptors. scienceopen.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. lumenlearning.com This approach yields a set of bonding and antibonding orbitals, each with a specific energy level. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net A small HOMO-LUMO energy gap suggests high chemical reactivity and that charge transfer can easily occur within the molecule. researchgate.net For 2-(1-Phenylcyclopropyl)ethan-1-amine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, making these the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic ring's antibonding system. These calculations provide a foundational understanding of the molecule's electronic behavior in chemical reactions. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.75 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 0.45 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.20 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. nih.govmdpi.com Methods like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict the optimized ground-state geometry, vibrational frequencies, and various electronic properties. nih.govnih.gov

From the optimized geometry and electronic structure, several quantum chemical parameters describing reactivity can be derived. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, chemical hardness (η) indicates resistance to change in electron distribution, while electrophilicity (ω) quantifies the ability of a molecule to accept electrons. mdpi.com Such calculations are crucial for predicting how this compound will interact with other reagents or biological targets. nih.gov

| Descriptor | Value | Definition |

|---|---|---|

| Chemical Hardness (η) | 3.10 eV | A measure of resistance to deformation of the electron cloud. |

| Chemical Potential (µ) | -2.65 eV | Represents the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | 2.65 eV | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | 1.13 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org By simulating these movements, MD can explore the potential energy surface of a molecule to identify its most stable, low-energy conformations. mdpi.comnih.gov

For this compound, key conformational flexibility arises from the rotation around the single bonds, particularly the C-C bond connecting the cyclopropyl (B3062369) ring to the ethanamine moiety and the C-C bond within the ethyl group. MD simulations, often performed using force fields like OPLS-AA or CHARMM36 in a simulated solvent environment, can map these conformational preferences. semanticscholar.orgnih.gov The analysis reveals the most probable dihedral angles and the relative populations of different conformers at a given temperature, providing crucial information about the molecule's shape and how it might fit into a receptor's binding site. mdpi.com

| Conformer | Dihedral Angle τ1 (Cphenyl-C-C-N) | Dihedral Angle τ2 (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | 175.5° | 60.2° | 0.00 | 65.1 |

| B | -78.1° | 178.9° | 0.85 | 20.3 |

| C | 80.3° | -65.4° | 1.30 | 14.6 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway from reactants to products, researchers can identify intermediates and the high-energy transition states that connect them.

Theoretical calculations can map the potential energy surface of a reaction, revealing the most favorable pathway. researchgate.net For a molecule like this compound, this could involve modeling its synthesis, metabolic degradation, or interaction with a target enzyme. For example, in a nucleophilic substitution reaction involving the amine group, calculations can determine whether the mechanism is concerted (S(_N)2) or stepwise (S(_N)1) by locating the relevant transition states and any reaction intermediates. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed picture of the reaction mechanism at the molecular level.

Once the critical points on the reaction pathway (reactants, transition states, intermediates, and products) have been characterized, their energies can be used to derive valuable kinetic and thermodynamic data. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

| Reaction Step | Parameter | Value (kcal/mol) | Description |

|---|---|---|---|

| Step 1: Nucleophilic Attack | Activation Energy (Ea) | +15.2 | Energy barrier for the amine to attack the alkylating agent. |

| Overall Reaction | Reaction Energy (ΔErxn) | -25.8 | The overall reaction is predicted to be strongly exothermic. |

Role of 2 1 Phenylcyclopropyl Ethan 1 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-(1-Phenylcyclopropyl)ethan-1-amine as a precursor stems from the reactivity of its primary amine group. Primary amines are fundamental functional groups in organic chemistry, serving as nucleophiles in a wide array of reactions. This allows for the construction of carbon-nitrogen bonds, which are central to the structure of countless organic molecules, including pharmaceuticals, agrochemicals, and materials. In multi-step syntheses, this amine can be transformed into amides, sulfonamides, secondary or tertiary amines, and various nitrogen-containing heterocycles, making it a key intermediate in the assembly of complex molecular targets littleflowercollege.edu.inresearchgate.net.

The primary amine functionality of this compound makes it an ideal candidate for constructing nitrogen-containing heterocyclic compounds. Heterocycles are core structures in a vast number of biologically active molecules. The amine group can react with various electrophilic partners to form rings of different sizes and functionalities.

For instance, enaminones, which are versatile intermediates themselves, readily react with amine derivatives to generate a wide range of bioactive heterocyclic systems, including pyrazoles, pyridines, and fused ring systems like quinolines researchgate.net. By reacting this compound with appropriate diketones, ketoesters, or other bifunctional electrophiles, chemists can synthesize heterocycles that incorporate the unique 1-phenylcyclopropylethyl moiety. The reaction pathway often involves an initial nucleophilic attack by the amine, followed by an intramolecular condensation or cyclization step. The specific outcome and the type of heterocycle formed depend on the reaction partner and the conditions employed researchgate.net. The cyclopropyl (B3062369) group can also participate in ring-opening or rearrangement reactions under certain conditions, offering pathways to even more complex heterocyclic frameworks nih.govresearchgate.net.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Resulting Heterocycle Class |

|---|---|

| 1,3-Dicarbonyl Compound | Pyridine, Dihydropyridine |

| α,β-Unsaturated Carbonyl | Piperidine, Tetrahydropyridine |

| Acyl Chloride with a second electrophilic site | Lactam, Fused Bicyclic Systems |

This table illustrates potential synthetic routes based on the known reactivity of primary amines.

In the context of a multi-step synthesis, this compound serves as a foundational fragment to which additional complexity is added sequentially littleflowercollege.edu.inmit.edu. A typical synthetic strategy might involve an initial reaction to protect or modify the amine, followed by reactions on the phenyl ring, and finally, deprotection or further transformation of the nitrogen-containing group.

One common transformation is acylation, where the amine reacts with an acyl chloride or carboxylic acid to form a stable amide bond. This amide can then serve as a directing group for subsequent reactions or be a key structural feature of the final target molecule. For example, the synthesis of complex 1-phenylcyclopropane carboxamide derivatives has been demonstrated through a multi-step process involving the formation of a cyclopropane (B1198618) ring, conversion of a nitrile to a carboxylic acid, and a final acid-amine coupling step nih.gov. This highlights how the amine group is often involved in the final stages of a synthesis to link different molecular fragments. The synthesis of most complex compounds, such as pharmaceuticals, is rarely a single step and relies on the sequential formation of intermediates along a carefully planned route littleflowercollege.edu.in.

Derivatization for Scaffold Diversity and Chemical Space Exploration

Derivatization of this compound is a key strategy for exploring chemical space and generating libraries of related compounds for screening purposes. By systematically modifying the parent structure, researchers can fine-tune its properties. The primary amine is a convenient handle for derivatization, often achieved through reactions like acylation, alkylation, or sulfonylation chemrxiv.orgresearchgate.net. These reactions attach new functional groups to the nitrogen atom, altering the molecule's polarity, size, and hydrogen bonding capability.

Modifications can also be introduced on the phenyl ring and, to a lesser extent, the cyclopropyl group. The synthesis of related compounds often starts not from this compound itself, but from substituted precursors. For example, substituted 2-phenylacetonitrile (B1602554) derivatives can be used as starting materials for cyclopropanation nih.gov. By choosing different substituted phenylacetonitriles, a range of analogues with substituents on the phenyl ring can be created.

Research has shown that the success of the cyclopropanation reaction is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) tend to give good to excellent yields, while electron-withdrawing groups (EWGs) such as fluoro (-F) and chloro (-Cl) result in lower yields nih.gov. This provides a predictable way to synthesize a library of derivatives.

Table 2: Effect of Phenyl Substituents on the Yield of 1-Phenylcyclopropane Acetonitrile Synthesis

| Starting Material (Substituted 2-Phenyl Acetonitrile) | Substituent Type | Yield (%) nih.gov |

|---|---|---|

| 2-(m-tolyl)acetonitrile | Electron-Donating | 90 |

| 2-(4-methoxyphenyl)acetonitrile | Electron-Donating | 86 |

| 2-phenylacetonitrile | Neutral | 85 |

| 2-(4-fluorophenyl)acetonitrile | Electron-Withdrawing | 70 |

| 2-(3-bromophenyl)acetonitrile | Electron-Withdrawing | 68 |

Data adapted from a study on the synthesis of substituted 1-phenylcyclopropane derivatives, a key step in producing analogues of the title compound. nih.gov

Structural modifications to the this compound scaffold have a profound impact on reaction pathways and selectivity. Changes to the electronic properties of the phenyl ring can alter the nucleophilicity of the amine group through inductive and resonance effects. An electron-donating group on the phenyl ring can increase the electron density on the amine, potentially making it a more potent nucleophile. Conversely, a strong electron-withdrawing group can decrease its reactivity.

The steric bulk around the amine and the cyclopropyl group also plays a critical role. The introduction of bulky substituents on the phenyl ring, particularly at the ortho positions, can hinder the approach of reactants to the amine, thereby slowing down reaction rates or favoring the formation of one stereoisomer over another. Similarly, the rigidity of the cyclopropyl ring restricts the conformational freedom of the molecule, which can influence the stereochemical outcome of reactions at the chiral center of the ethylamine (B1201723) side chain. In catalytic processes, these structural changes can affect how the molecule binds to a catalyst's active site, leading to significant differences in product distribution and enantioselectivity mdpi.com.

Emerging Research Directions and Future Prospects for 2 1 Phenylcyclopropyl Ethan 1 Amine Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 2-(1-phenylcyclopropyl)ethan-1-amine and its derivatives to reduce environmental impact and improve efficiency. nih.govresearchgate.net A significant area of focus is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.govresearchgate.net

Recent advancements have highlighted the potential of biocatalytic methods for producing chiral amines and their intermediates. nih.gov For instance, the synthesis of a key precursor for the P2 unit of boceprevir, a dimethylcyclopropylproline methyl ester, was achieved via desymmetrization using the enzyme (R)-(+)-methylbenzylamine, showcasing how biocatalysis can introduce critical stereocenters efficiently. mdpi.com Compared to traditional chemical methods that may require harsh reagents, low temperatures, and generate significant waste, enzymatic routes offer a more sustainable alternative. nih.govmdpi.com

Another green approach involves the use of phase transfer catalysts in cyclopropanation reactions. The synthesis of substituted 1-phenylcyclopropane carboxylic acid derivatives, which are precursors to related amines, has been optimized using sodium hydroxide (B78521) in water with a phase transfer catalyst. google.com This method avoids the use of hazardous organic solvents and expensive metal catalysts, aligning with green chemistry principles.

Key strategies in the green synthesis of cyclopropylamine (B47189) derivatives include:

Biocatalysis: Utilizing enzymes for high enantioselectivity and mild reaction conditions. nih.govnih.gov

Aqueous Media: Performing reactions in water to reduce reliance on volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

These approaches not only minimize environmental impact but also often lead to more efficient and cost-effective production processes. nih.gov

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for accessing new derivatives of this compound and for executing transformations with higher precision and efficiency. Research in this area is diverse, spanning photocatalysis, metal-catalyzed C-H functionalization, and organocatalysis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming the cyclopropane (B1198618) core. A mild and efficient method for the photoredox-catalyzed bromonitroalkylation of alkenes has been developed. nih.gov In this process, bromonitromethane (B42901) acts as a source for both a nitroalkyl radical and bromine, leading to the formation of a γ-bromo nitroadduct from styrene (B11656) derivatives. This intermediate can then be cyclized to a nitrocyclopropane, a direct precursor to trans-cyclopropylamines. nih.gov The reaction pathway can be controlled by tuning the iridium-based photocatalyst. nih.gov

Metal Catalysis: Iridium-catalyzed enantioselective C(sp³)-H borylation of aminocyclopropanes represents a significant advance. This method allows for the direct functionalization of the cyclopropane ring, opening pathways to a wide range of derivatives that were previously difficult to access. Similarly, stereodivergent synthesis of arylcyclopropylamines has been achieved through a sequence of C-H borylation followed by Suzuki-Miyaura coupling.

Organocatalysis: Novel chiral secondary amine catalysts based on a phenylcyclopropane scaffold have been designed and synthesized. These catalysts have proven effective in various asymmetric reactions that proceed through enamine intermediates, demonstrating the utility of the core structure in directing stereoselective transformations.

| Catalytic System | Transformation Type | Key Advantages | Reference |

|---|---|---|---|

| Iridium-based Photocatalyst | Alkene Bromonitroalkylation | Mild conditions, visible light, tunable reactivity. | nih.gov |

| Copper(I) Catalyst | Alkene Bromonitroalkylation | Enables transformation to nitrocyclopropanes. | |

| Iridium Catalyst | Enantioselective C-H Borylation | Direct functionalization of the cyclopropane ring. | |

| Phenylcyclopropane-based Amine | Asymmetric Enamine Catalysis | Novel chiral motif for stereoselective reactions. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound and its analogs, including enhanced safety, improved reaction control, and greater scalability. scielo.br Flow chemistry systems, particularly microreactors, provide superior heat and mass transfer, allowing for reactions to be run under conditions that are often unsafe or inefficient in batch reactors. scielo.br

The synthesis of amines and related compounds has been a key area for the application of flow technology. Multi-step syntheses of complex active pharmaceutical ingredients (APIs) have been successfully demonstrated in continuous flow setups, which integrate reactors, separators, and in-line analytical tools. scielo.br This "assembly line" approach avoids the need for manual isolation and purification of intermediates, drastically reducing production time and potential for human error. scielo.br

Furthermore, the combination of flow chemistry with automation has paved the way for high-throughput synthesis and optimization. mit.edu Robotic platforms can be programmed to perform a large number of experiments, systematically varying parameters like temperature, residence time, and reagent stoichiometry. mit.edu This data-rich approach, often coupled with machine learning algorithms, can rapidly identify optimal reaction conditions. mit.edu Automated flow systems are now being used to generate large combinatorial libraries of molecules for drug discovery and other applications. chemrxiv.orgnih.gov

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient due to high surface-area-to-volume ratio. | scielo.br |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Inherently safer due to small reactor volumes. | scielo.br |

| Scalability | Often requires re-optimization ("scale-up issues"). | Scalable by running the system for longer ("scaling out"). | |

| Automation | More complex to fully automate. | Readily integrated with automated pumps, valves, and analytics. | mit.edu |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. | scielo.br |

Advanced Applications in Materials Science Related to Cyclopropylamine Derivatives

The unique structural characteristics of the cyclopropane ring make its derivatives, including those of this compound, attractive building blocks for advanced materials. longdom.org The high ring strain and rigidity imparted by the three-membered ring can translate into materials with exceptional mechanical and thermal properties. longdom.org

Cyclopropylamine derivatives are employed in the synthesis of specialty polymers and advanced coatings. longdom.org The incorporation of the cyclopropane moiety into a polymer backbone can significantly alter the material's properties. For example, research has shown that incorporating cyclopropane groups into linear polyesters can effectively tune the polymer's crystallinity. researchgate.net This control over crystallinity allows for the fine-tuning of thermomechanical properties such as the ultimate tensile strength and Young's modulus. researchgate.net

Another promising area is the use of cyclopropane derivatives in ring-opening polymerization (ROP). The strained ring can be opened under specific catalytic conditions to create linear polymers. The Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes, such as dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, yields polymers with high glass transition temperatures and improved solubility compared to polymers synthesized by other methods. rsc.org This catalytic approach provides access to novel polymer architectures that are not achievable through conventional radical or anionic polymerization techniques. rsc.org

Additionally, the reactivity of the cyclopropane ring can be harnessed for post-polymerization modification. A titanium-catalyzed polymerization of a cyclopropane-containing norbornadiene dimer has been demonstrated, where the cyclopropane units remain intact during polymerization. chemrxiv.org Subsequently, these units can be selectively opened using a protic acid catalyst to introduce various functional groups (e.g., aromatic, acyloxyl) into the polymer, demonstrating a powerful strategy for creating functionalized cyclic olefin copolymers. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.